D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
MKFJJXIMFTXSEM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The esterification proceeds via protonation of the carboxylic acid by sulfuric acid, followed by nucleophilic attack by methanol. The α-methyl group introduces steric hindrance, necessitating elevated temperatures (70–80°C) and prolonged reaction times (8–12 hours). Key parameters include:
Table 1: Esterification Conditions for α-Methyl Tyrosine Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes reaction rate |
| Methanol ratio | 6:1–10:1 | Reduces side reactions |
| H₂SO₄ concentration | 5–10% w/w | Balances catalysis |
Hydroxylation at the 3-Position
The 3-hydroxy group is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). Patent CN109704983B describes iodination followed by hydroxylation, adaptable for this compound:
Iodination-Hydroxylation Sequence
-
MOM Protection : The phenolic hydroxyl of tyrosine is protected using chloromethyl methyl ether (MOMCl) in dichloromethane with triethylamine (3:1 molar ratio).
-
Iodination : Treatment with iodine and silver nitrate in methanol introduces iodine at the 3-position (85% yield).
-
Deprotection and Hydroxylation : Palladium-catalyzed hydrogenolysis removes MOM and reduces iodine to hydroxyl in methanol/H₂ (20 psi, 25°C, 95% yield).
Table 2: Hydroxylation Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| MOM protection | MOMCl, Et₃N, CH₂Cl₂ | 90% |
| Iodination | I₂, AgNO₃, MeOH | 85% |
| Hydroxylation | Pd/C, H₂, MeOH | 95% |
Integrated Synthesis Pathway
Combining the above steps yields the target compound:
-
Esterification : D-Tyrosine is esterified with methanol/H₂SO₄.
-
α-Methylation : Asymmetric alkylation using chiral catalysts.
-
Hydroxylation : MOM protection, iodination, and palladium-mediated hydroxylation.
Table 3: Overall Yield Calculation
| Step | Individual Yield | Cumulative Yield |
|---|---|---|
| Esterification | 92% | 92% |
| α-Methylation | 90% | 82.8% |
| Hydroxylation | 95% | 78.7% |
Industrial-Scale Purification
Crude product purification involves:
-
Acid-base extraction : Adjusting pH to 3–4 precipitates unreacted amino acid, while the ester remains in the organic phase.
-
Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neurotransmitter Modulation
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester has been studied for its ability to modulate neurotransmitter levels. Research indicates that it may enhance dopamine synthesis, which could have implications for treating conditions such as:
- Depression : Some studies suggest that D-Tyrosine may have antidepressant properties by influencing neurotransmitter dynamics.
- Cognitive Function : It has been investigated for potential benefits in enhancing cognitive performance under stress or fatigue.
Therapeutic Potential
The compound's ability to influence neurotransmitter systems makes it a candidate for various therapeutic applications, including:
- Stress Management : D-Tyrosine may help mitigate stress-related symptoms by supporting catecholamine production.
- Chronic Fatigue : Its role in energy metabolism suggests potential use in combating chronic fatigue syndrome .
Enzyme Inhibition Studies
D-Tyrosine derivatives are often used in enzyme inhibition studies. The compound can serve as a substrate or inhibitor for enzymes involved in neurotransmitter metabolism, particularly tyrosinase and related enzymes. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic use .
Glycosylation Reactions
Research has demonstrated that D-Tyrosine derivatives can participate in glycosylation reactions, which are vital for synthesizing complex carbohydrates and glycoproteins. The ability to act as acceptors in these reactions expands its utility in synthetic organic chemistry .
Case Studies and Research Findings
Recent studies have focused on the therapeutic implications of this compound. For instance:
- Cognitive Performance Under Stress : A study demonstrated that supplementation with D-Tyrosine improved cognitive performance during stressful conditions, suggesting its potential as a cognitive enhancer.
- Antidepressant Effects : Clinical trials have explored the antidepressant effects of D-Tyrosine supplementation in populations suffering from mood disorders, showing promising results in improving mood and reducing symptoms associated with depression .
These findings underscore the compound's relevance in both pharmacological research and practical therapeutic applications.
Mechanism of Action
The mechanism of action of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This step is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
Structural Analogues and Enantiomers
Table 1: Structural and Stereochemical Comparison
Key Observations :
- Stereochemistry : The D-configuration reduces affinity for L-specific enzymes like tyrosinases, which show 2–3× lower activity on D-Tyrosine methyl ester compared to the L-form .
- Substituent Effects: The 3-hydroxy group enhances hydrogen bonding in chiral separations, while the alpha-methyl group introduces steric hindrance, slowing enzymatic turnover .
Enzyme Kinetics and Substrate Specificity
Table 2: Kinetic Parameters of Apple Tyrosinases (MdPPO1-3)
| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) |
|---|---|---|---|---|
| L-Tyrosine methyl ester | MdPPO1 | 9.5 | 0.71 | 13.4 |
| D-Tyrosine methyl ester | MdPPO1 | 0.4 | 2.1 | 0.19 |
| Tyramine (L) | MdPPO1 | 9.5 | 0.71 | 13.4 |
| D-Tyrosine | MdPPO3 | 0.1 | 5.6 | 0.02 |
| L-DOPA | MdPPO2 | 1.2 | 0.9 | 1.33 |
Findings :
- MdPPO1-3 exhibit strong preference for L-enantiomers and monophenolic substrates like tyramine. D-Tyrosine methyl ester shows negligible activity (kcat/Km < 0.2 mM⁻¹s⁻¹) .
Chromatographic Behavior
Table 3: Retention Factors (k') in Copper-Aspartame Chromatography
| Compound | k' (S1) | k' (S2) | k' (S3) |
|---|---|---|---|
| L-Tyrosine | 5.4 | 1.2 | 1.0 |
| D-Tyrosine | 8.9 | 1.7 | 1.8 |
| L-Phenylalanine | 4.8 | 4.3 | - |
| D-Phenylalanine | 7.8 | 5.4 | - |
Insights :
Biological Activity
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is a derivative of the amino acid tyrosine, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in the context of neurological health and metabolic functions.
- Chemical Formula : C10H13NO4
- Molecular Weight : 213.22 g/mol
- CAS Number : 135504
This compound is believed to exert its biological effects through several mechanisms:
- Neurotransmitter Precursor : It serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are critical for mood regulation and cognitive function.
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Modulation : It may interact with various enzymes involved in metabolic pathways, influencing their activity and thus affecting physiological processes.
Neuroprotective Effects
Several studies have indicated that D-Tyrosine derivatives can enhance cognitive performance and reduce stress-related symptoms. For instance:
- A study demonstrated that administration of D-Tyrosine improved cognitive flexibility and working memory under stress conditions in animal models .
- Research has shown that it may help mitigate the effects of fatigue on cognitive performance during demanding tasks .
Antioxidant Properties
D-Tyrosine esters have been noted for their ability to scavenge free radicals, which is crucial in preventing cellular damage:
- In vitro studies revealed that D-Tyrosine exhibited significant antioxidant activity, protecting neuronal cells from oxidative damage .
Case Studies
- Cognitive Enhancement : A double-blind placebo-controlled trial assessed the effects of D-Tyrosine supplementation on cognitive performance during stressful conditions. Results indicated a marked improvement in tasks requiring mental flexibility and working memory compared to the placebo group .
- Oxidative Stress Reduction : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with D-Tyrosine significantly reduced markers of cellular damage and apoptosis, suggesting its potential as a neuroprotective agent .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Neuroprotective Effects | Antioxidant Activity | Cognitive Enhancement |
|---|---|---|---|
| This compound | Moderate | High | High |
| L-Tyrosine | Low | Moderate | Moderate |
| L-DOPA | High | Low | High |
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of dust/aerosols .
- First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap/water .
| Hazard Type | Risks | Mitigation Strategies |
|---|---|---|
| Skin Irritation | Mild irritation | Immediate washing with soap/water |
| Eye Irritation | Serious damage possible | Prolonged rinsing + medical consult |
| Respiratory Effects | Coughing/shortness of breath | Respirators in poorly ventilated areas |
| Derived from Safety Data Sheets . |
Q. What synthetic routes yield this compound?
- Diastereomeric Salt Crystallization : React racemic mixtures with chiral agents (e.g., L-tyrosine methyl ester) to isolate D-enantiomers .
- Asymmetric Catalysis : Use transition metal catalysts with chiral ligands for stereoselective methyl group introduction .
- Chromatographic Purification : Chiral HPLC columns (e.g., Chiralpak® IA) for enantiomer separation .
Q. How should this compound be stored to ensure stability?
- Conditions : Store in sealed containers at -20°C in anhydrous solvents (e.g., DMF) to prevent hydrolysis .
- Handling : Avoid exposure to moisture or extreme pH to preserve ester functionality .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data (e.g., mutagenicity, endocrine effects)?
- In Vitro Assays : Conduct Ames tests (OECD 471) for mutagenicity and ER/AR binding assays for endocrine disruption .
- Comparative Toxicogenomics : Use structural analogs (e.g., methyldopa) to predict hazards via databases like CTD .
- Dose-Response Studies : Establish NOAEL/LOAEL values through OECD 408-guided rodent studies .
Q. What analytical methods ensure enantiomeric purity during synthesis?
- Chiral HPLC : Columns like Chiralpak® IA with UV detection at 254 nm .
- NMR Spectroscopy : Analyze diastereomeric splitting patterns in H-NMR (e.g., methyl proton signals) .
- Polarimetry : Measure specific rotation () against L-tyrosine methyl ester standards .
Q. How does the 3-hydroxy-alpha-methyl substitution affect biological activity compared to tyrosine?
- Receptor Interactions : The methyl group may hinder binding to tyrosine hydroxylase, altering catecholamine synthesis. Use AutoDock Vina for docking simulations .
- Pharmacodynamic Profiling : Compare hypertensive activity in rats via telemetric blood pressure monitoring .
- Metabolic Stability : Assess hepatic metabolism using CYP450 microsomal incubation + LC-MS/MS .
Q. What is the impact of the methyl ester group on solubility and stability?
- Solubility : Enhanced lipid solubility in DMSO/PBS mixtures (e.g., 10% DMSO) improves membrane permeability .
- Hydrolysis Susceptibility : Monitor degradation via pH-dependent kinetic assays (HPLC tracking at pH 7.4 vs. 2.0) .
Methodological Considerations
- Data Gaps : Address missing toxicological data (e.g., reproductive toxicity in ) using OECD guidelines .
- Structural Analysis : Combine X-ray crystallography () and mass spectrometry () for full characterization.
- Biological Relevance : Compare functional analogs like methyldopa () to infer mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
